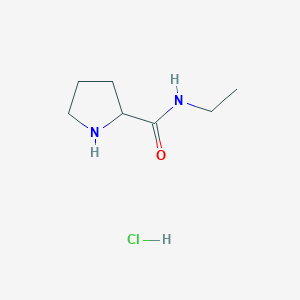

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride

Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Chemistry and Chemical Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules. frontiersin.org It is considered a "privileged scaffold" in medicinal chemistry because its three-dimensional, non-planar structure is ideal for creating molecules that can interact effectively with biological targets. nih.govnbinno.com The sp³-hybridized carbon atoms of the saturated ring allow for a greater exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.net

This structural versatility is evident in nature. The pyrrolidine ring is a core component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as the essential amino acids proline and hydroxyproline (B1673980). nih.govwikipedia.orgnih.gov The presence of up to four stereogenic carbons in the pyrrolidine ring can lead to a high degree of stereoisomerism, with different stereoisomers often exhibiting distinct biological profiles due to their specific interactions with enantioselective proteins. nih.govresearchgate.net

In chemical biology, pyrrolidine derivatives are recognized for their broad spectrum of pharmacological activities. frontiersin.org Research has demonstrated their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.orgnih.gov Consequently, these compounds serve as indispensable building blocks and intermediates in the design and synthesis of novel therapeutic agents. frontiersin.orgnbinno.com

Historical Context of Pyrrolidinecarboxamides in Research

The study of pyrrolidine-containing compounds has a rich history, beginning with the isolation and characterization of alkaloids from natural sources. wikipedia.orgnih.gov Early synthetic methods for creating the pyrrolidine ring were established by the 1930s, paving the way for more complex chemical exploration. acs.org

A landmark achievement in the history of pyrrolidinecarboxamides was the work on Protirelin (thyrotropin-releasing hormone) in 1969. nih.gov The determination of its structure, which features an (S)-pyrrolidine-2-carboxamide moiety, and its subsequent synthesis was a significant milestone that contributed to the researchers being awarded the Nobel Prize in 1977. nih.gov This discovery highlighted the critical biological role that simple pyrrolidinecarboxamide structures can play.

In recent decades, research has shifted from the study of naturally occurring pyrrolidines to the rational design and synthesis of novel derivatives. nih.govplos.org Modern synthetic strategies focus on creating complex molecules, including hybrid compounds that merge the pyrrolidinecarboxamide scaffold with other pharmacophores to achieve enhanced or dual-targeted biological activity. frontiersin.orgresearchgate.net

Scope and Academic Relevance of Research on this Chemical Class

The academic and industrial interest in pyrrolidinecarboxamides remains exceptionally high due to their proven and potential therapeutic applications. frontiersin.org The scope of research is broad, spanning organic synthesis, medicinal chemistry, pharmacology, and chemical biology.

Current research is heavily focused on the design and synthesis of novel pyrrolidinecarboxamide derivatives as highly specific inhibitors for a range of biological targets. semanticscholar.org Active areas of investigation include the development of agents for cancer treatment that target enzymes like EGFR, CDK2, and topoisomerases, as well as new compounds to combat infectious diseases like malaria by inhibiting essential parasite enzymes. nih.govplos.orgresearchgate.netnih.gov

Furthermore, the development of advanced stereoselective synthesis methods is a critical area of academic pursuit. nih.gov Controlling the precise three-dimensional arrangement of atoms is paramount for optimizing the efficacy and selectivity of drug candidates. nih.gov The ongoing exploration of this chemical class continues to yield novel compounds with diverse biological profiles, underscoring the enduring importance of the pyrrolidinecarboxamide scaffold in the quest for new therapeutic agents. semanticscholar.org

| Compound Name | Class/Significance | Reference |

|---|---|---|

| Proline | Proteinogenic amino acid with a secondary amine | wikipedia.org |

| Nicotine | Natural alkaloid | wikipedia.org |

| Protirelin | Peptide hormone containing a pyrrolidine-2-carboxamide (B126068) moiety | nih.gov |

| Aniracetam | Synthetic racetam drug with a pyrrolidinone core | wikipedia.org |

| Compound 7g (pyrrolidine-carboxamide derivative) | Synthetic dual inhibitor of EGFR/CDK2 for cancer research | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSTYNLPDWVGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Ethyl-2-pyrrolidinecarboxamide Hydrochloride

Established methods for synthesizing this compound can be broadly categorized into direct coupling strategies, where the amide bond is formed in a single step from the carboxylic acid and amine, and alternative approaches that utilize reactive intermediates or protecting groups.

Direct amide coupling represents a highly efficient approach to forming N-Ethyl-2-pyrrolidinecarboxamide. This strategy involves the activation of the carboxylic acid group of L-proline to facilitate nucleophilic attack by ethylamine (B1201723). This is the most common method for amide bond formation in modern organic synthesis.

The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable under ambient conditions. Coupling reagents are employed to overcome this barrier by converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack. chemistrysteps.com

Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used for this purpose. chemistrysteps.com The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (ethylamine) to form the desired amide. researchgate.net A key advantage of EDC is that its urea (B33335) byproduct is water-soluble, simplifying purification through aqueous extraction. enamine.net Conversely, the dicyclohexylurea byproduct from DCC is largely insoluble in most organic solvents, which can be beneficial for removal by filtration in solution-phase synthesis but problematic for solid-phase methods. peptide.com

Uronium/Aminium Reagents (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is another powerful coupling reagent known for its high efficiency and rapid reaction times. peptide.com Like other uronium-based reagents, HATU activates the carboxylic acid. It is often preferred in peptide synthesis as it is associated with less epimerization (racemization) at the chiral alpha-carbon compared to some other methods. peptide.com The use of such reagents is a common strategy for forming amide bonds in the synthesis of various pyrrolidine (B122466) carboxamide derivatives. nih.gov

| Reagent | Full Name | Key Advantage | Byproduct Solubility | Considerations |

|---|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct allows for easy removal via aqueous workup. enamine.net | Water-soluble | Effective for both solution-phase and aqueous reactions. lumiprobe.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble byproduct can be easily removed by filtration. peptide.com | Insoluble in most organic solvents | Not suitable for solid-phase peptide synthesis due to precipitation. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast reaction rates and reduced risk of racemization. peptide.com | Soluble in common organic solvents | Should not be used in excess to avoid reacting with the N-terminus. peptide.com |

The success of direct amide coupling is highly dependent on the choice of solvent and the presence of a non-nucleophilic base.

Solvents: The solvent must be capable of dissolving the starting materials (L-proline, ethylamine hydrochloride) and reagents. Aprotic polar solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used. DMF is particularly common due to its excellent solvating properties for a wide range of organic molecules. nih.gov

Bases: A tertiary amine base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is typically added to the reaction. The base serves two critical functions: it neutralizes the hydrochloride salt of the amine starting material to generate the free, nucleophilic amine, and it scavenges the acid that is produced during the activation and coupling steps. The choice of base is important to prevent side reactions; for instance, pyridine (B92270) has been used in conjunction with reagents like n-propanephosphonic acid anhydride (B1165640) (T3P). nih.govorganic-chemistry.org Optimizing the equivalents of base and the specific base used is a key parameter in maximizing yield and minimizing byproducts.

| Solvent | Base | Typical Application/Notes |

|---|---|---|

| Dimethylformamide (DMF) | Diisopropylethylamine (DIEA) | A widely used system for peptide coupling reagents like HATU and HBTU. nih.gov |

| Dichloromethane (DCM) | Triethylamine (TEA) | A common choice for reactions at or below room temperature. |

| Acetonitrile (ACN) | Triethylamine (TEA) | Another polar aprotic solvent suitable for a range of coupling reactions. |

| N/A (Neat or aqueous) | Pyridine | Used with specific coupling reagents like T3P for low-epimerization amide formation. organic-chemistry.org |

Beyond direct coupling, other methodologies can be employed, often involving the conversion of the carboxylic acid to a more reactive intermediate or the use of protecting groups to prevent unwanted side reactions.

A classic and robust method for amide synthesis involves a two-step process via an acid chloride intermediate. First, the carboxylic acid of L-proline is converted into the more reactive L-proline carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rroij.com In a subsequent step, the isolated or in situ generated acid chloride is reacted with ethylamine. The high reactivity of the acid chloride allows the reaction to proceed rapidly, often at low temperatures, to form the amide bond. One documented procedure involves treating a suspension of pyrrolidine-2-carboxylic acid hydrochloride with phosphorus pentachloride in acetyl chloride to generate the pyrrolidine-2-carbonyl chloride, which is then reacted with an amine to yield the final carboxamide. rroij.com

To avoid undesirable side reactions, particularly at the secondary amine of the proline ring, a common strategy involves the use of protecting groups. This multi-stage approach is a traditional pathway for the synthesis of L-proline ethylamide. researchgate.net

The synthesis begins with the N-protection of L-proline. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose, forming N-Boc-L-proline. researchgate.netnih.gov Once the amine is protected, the carboxylic acid can be activated using standard coupling reagents (as described in 2.1.1.1) and reacted with ethylamine to form the protected N-Boc-L-proline ethylamide. The final step involves deprotection, where the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, N-Ethyl-2-pyrrolidinecarboxamide hydrochloride. researchgate.net While this method involves more steps, it provides excellent control over the reaction and is crucial when dealing with complex substrates or when racemization is a significant concern. researchgate.net

Alternative Synthetic Approaches

Derivatization Strategies of the Pyrrolidinecarboxamide Core

The N-Ethyl-2-pyrrolidinecarboxamide scaffold serves as a versatile template for chemical modification. Derivatization can be targeted at three primary locations: the N-ethyl group, the pyrrolidine ring, and the carboxamide linkage itself. These modifications are crucial for developing structure-activity relationships (SAR) in medicinal chemistry research.

Modification at the N-Ethyl Moiety

The N-ethyl group of the carboxamide is a key site for synthetic alteration. By varying the amine used in the amidation step, a wide array of analogues can be produced. Instead of ethylamine, other primary or secondary amines can be employed to introduce different alkyl, aryl, or heterocyclic substituents. This allows for the systematic probing of the steric and electronic requirements of the binding pocket of a biological target. For example, syntheses have been reported using various substituted anilines to create N-(substituted phenyl) pyrrolidine-2-carboxamides. rroij.com The synthesis of the N-ethyl moiety itself can be achieved through methods such as the catalytic hydrogenation of N-ethyl-2-pyrrolidone. google.com

Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring offers multiple positions (C3, C4, and C5) for the introduction of additional functional groups. These substitutions can influence the conformation of the ring and provide new vectors for interaction with biological targets. Synthetic strategies often begin with appropriately substituted proline derivatives, such as 4-hydroxy-L-proline, to introduce functionality at a specific position. google.com More complex, multi-substituted pyrrolidines can be assembled using various synthetic methods, including both flow chemistry and traditional batch processes, to create focused libraries of drug-like molecules. nih.govnih.gov

Table of Exemplary Pyrrolidine Ring Substitutions

| Position | Substituent Type | Potential Precursor |

|---|---|---|

| C2 | Aryl, Heteroaryl | Proline derivatives via decarboxylative arylation. nih.gov |

| C3 | Hydroxyl, Amino | 3-Hydroxyproline, 3-Aminoproline |

| C4 | Hydroxyl, Aryloxy, Arylthio | trans-4-Hydroxy-L-proline google.com |

Diversification of the Carboxamide Functionality

The carboxamide group is a central functional handle for derivatization. The most common strategy for diversification is the coupling of the pyrrolidine-2-carboxylic acid core with a diverse library of amines. nih.govnih.govplos.org This amide-forming reaction can be catalyzed by peptide coupling reagents to generate a wide range of N-substituted carboxamides. nih.gov This approach is fundamental to the construction of compound libraries for screening. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through the parallel amidation of a carboxylic acid intermediate with a series of 12 different aliphatic amines. nih.gov

Parallel Synthesis and Library Generation for Research Screening

Parallel synthesis has become an essential tool in drug discovery, allowing for the rapid generation of a multitude of structurally related compounds for biological screening. acs.org This approach enables efficient exploration of chemical space around a core scaffold like N-Ethyl-2-pyrrolidinecarboxamide.

Microtiter Plate Synthesis Methodologies

Microtiter plates, typically in a 96-well format, are widely used for small-scale parallel synthesis. rsc.org This methodology allows for the rapid, simultaneous synthesis of a library of compounds, which can then be directly tested for biological activity, often without the need for purification of individual products, a process known as in situ screening. nih.govrsc.org

The workflow for generating a pyrrolidinecarboxamide library in a microtiter plate typically involves the following steps:

A core structure, such as an activated pyrrolidine carboxylic acid, is dispensed into each well of the plate. nih.gov

A diverse set of reactants, for example, various amines, is then added to individual wells. nih.gov

The reaction is facilitated using coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine), in a suitable solvent like DMF (Dimethylformamide). nih.gov

After the reaction is complete, the plates containing the crude products can be used directly in high-throughput biological screening assays. nih.gov

This approach was successfully used to generate a focused library of pyrrolidine carboxamide derivatives to discover inhibitors of the enzyme InhA from Mycobacterium tuberculosis. nih.gov The ability to rapidly synthesize and screen dozens or hundreds of compounds in parallel significantly accelerates the early stages of drug discovery. acs.org

| Parameter | Description |

| Platform | 96-well or 384-well microtiter plates. acs.org |

| Reactant A (Core) | Activated Pyrrolidine-2-carboxylic acid (dispensed into all wells). |

| Reactant B (Building Blocks) | A diverse set of amines (one unique amine per well or row). |

| Reagents | Peptide coupling agents (e.g., HBTU), base (e.g., DIEA), solvent (e.g., DMF). nih.gov |

| Process | Automated or manual liquid handling for dispensing reagents. |

| Outcome | A library of unique pyrrolidine carboxamide analogues. |

| Application | Direct use in high-throughput screening (in situ screening). nih.govrsc.org |

Automated Synthesis Techniques

The synthesis of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, while achievable through traditional bench chemistry, is also amenable to modern automated synthesis platforms. These technologies are particularly well-suited for the rapid and parallel synthesis of compound libraries, which is advantageous in medicinal chemistry for exploring structure-activity relationships. Automated synthesis of this and similar amide-containing compounds typically employs the principles of solid-phase synthesis, often adapted from solid-phase peptide synthesis (SPPS) methodologies. acs.orgresearchgate.net

A plausible automated approach would involve anchoring a protected proline derivative, such as Fmoc-L-proline, to a solid support resin. The synthesis would then proceed through a series of automated, sequential steps controlled by a synthesizer. These steps generally include:

Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the proline nitrogen using a base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.gov

Activation and Coupling: The carboxylic acid of the proline is activated in situ using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base such as N,N-diisopropylethylamine (DIPEA). nih.gov The activated proline is then reacted with ethylamine, which is introduced in solution, to form the N-ethyl amide bond.

Washing: After the coupling reaction, the resin is thoroughly washed with various solvents to remove excess reagents and byproducts.

Cleavage: Once the amide formation is complete, the N-Ethyl-2-pyrrolidinecarboxamide product is cleaved from the solid support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups.

Isolation: The cleaved product is then precipitated, washed, and can be lyophilized. The hydrochloride salt is typically formed in a final step by treating a solution of the free base with hydrochloric acid.

This entire process can be programmed and executed on an automated peptide synthesizer, allowing for high-throughput production with minimal manual intervention. researchgate.netnih.gov Such automated systems utilize pre-packaged reagents and standardized protocols to ensure reproducibility and purity. researchgate.net The use of solid-phase synthesis is particularly advantageous as it simplifies purification, with intermediates being purified by simple filtration and washing of the resin. nih.gov

| Step | Reagents and Solvents | Purpose |

| Resin Loading | Fmoc-L-proline, MBHA resin | Anchoring the amino acid to the solid support. |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group. nih.gov |

| Coupling | Ethylamine, HBTU, DIPEA in DMF | Formation of the N-ethyl amide bond. nih.gov |

| Cleavage | Trifluoroacetic acid (TFA) | Release of the product from the resin. |

| Salt Formation | Hydrochloric Acid | Formation of the final hydrochloride salt. |

Chemical Reactivity and Transformation Studies of the Compound

The chemical reactivity of N-Ethyl-2-pyrrolidinecarboxamide is dictated by its primary functional groups: the tertiary amide and the pyrrolidine ring. While specific reactivity studies on the hydrochloride salt are not extensively documented, its chemical behavior can be inferred from studies on analogous proline derivatives and peptides. acs.org The following sections describe potential transformations.

The pyrrolidine ring of N-Ethyl-2-pyrrolidinecarboxamide is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. Oxidation can be achieved using various reagents to yield different products. For instance, within a peptide chain, a proline residue can be oxidized to form oxoproline. acs.org The ethyl group on the amide nitrogen also presents a potential site for oxidation.

Potential oxidation reactions include:

Hydroxylation: Introduction of a hydroxyl group onto the pyrrolidine ring, most commonly at the 4-position, can be achieved through various methods, mirroring the synthesis of hydroxyproline (B1673980) derivatives. acs.orgnih.gov

Ketone Formation: Further oxidation of a hydroxylated intermediate or direct oxidation at a methylene (B1212753) group of the pyrrolidine ring can lead to the formation of a ketone. The conversion of hydroxyproline to 4-oxoproline is a known transformation. acs.org

N-Oxidation: The nitrogen atom of the pyrrolidine ring could potentially be oxidized to an N-oxide under specific conditions, although this is less common for amides.

| Reaction Type | Potential Reagent(s) | Expected Product |

| Ring Hydroxylation | Peroxy acids, certain enzymes | N-Ethyl-4-hydroxy-2-pyrrolidinecarboxamide |

| Ring Oxidation | Chromium-based reagents, Swern oxidation | N-Ethyl-4-oxo-2-pyrrolidinecarboxamide |

| N-Oxidation | Hydrogen peroxide, m-CPBA | N-Ethyl-2-pyrrolidinecarboxamide N-oxide |

The most reactive site for reduction in N-Ethyl-2-pyrrolidinecarboxamide is the amide carbonyl group. Amide reduction is a fundamental transformation in organic synthesis, typically requiring strong reducing agents.

Amide to Amine Reduction: The carboxamide can be reduced to the corresponding secondary amine, yielding 1-ethyl-2-(aminomethyl)pyrrolidine. This transformation requires powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent can influence the reaction conditions and selectivity.

| Reaction Type | Reagent(s) | Expected Product |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) in THF | 1-Ethyl-2-(aminomethyl)pyrrolidine |

| Amide Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | 1-Ethyl-2-(aminomethyl)pyrrolidine |

Substitution reactions directly on the pyrrolidine ring of N-Ethyl-2-pyrrolidinecarboxamide are challenging due to the unactivated C-H bonds. However, substitution can be facilitated by first introducing a functional group through an oxidation reaction. For example, a hydroxyl group can be converted into a good leaving group, which can then be displaced by a nucleophile. This strategy is employed in the "proline editing" approach for modifying proline residues within peptides on a solid support. acs.orgnih.gov

Nucleophilic Substitution via Hydroxyproline Analogs: If a hydroxylated derivative (e.g., N-Ethyl-4-hydroxy-2-pyrrolidinecarboxamide) is formed, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles (e.g., azide (B81097), halides, thiols). acs.org The Mitsunobu reaction is another powerful method for achieving stereospecific substitution of the hydroxyl group. acs.org

This multi-step approach allows for the introduction of a wide array of functional groups onto the pyrrolidine ring, enabling the synthesis of diverse derivatives.

| Reaction Sequence | Reagents | Intermediate/Product |

| 1. Hydroxylation | (As per Oxidation) | N-Ethyl-4-hydroxy-2-pyrrolidinecarboxamide |

| 2. Activation | TsCl, Pyridine | N-Ethyl-4-(tosyloxy)-2-pyrrolidinecarboxamide |

| 3. Nucleophilic Substitution | Sodium azide (NaN₃) | N-Ethyl-4-azido-2-pyrrolidinecarboxamide |

Advanced Analytical Characterization in Research

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Regiochemistry and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon and proton environments within N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, confirming its regiochemistry and assessing its purity.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, number of protons, and neighboring protons, respectively. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), as well as complex multiplets for the diastereotopic protons on the pyrrolidine (B122466) ring and a signal for the amide N-H proton.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, and the two distinct carbons of the N-ethyl group. The precise chemical shifts help confirm the connectivity and hybridization of each carbon atom. For the related compound, (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride, characteristic ¹³C NMR signals are well-documented nih.gov.

Table 1: Expected ¹H NMR Chemical Shift Ranges for N-Ethyl-2-pyrrolidinecarboxamide hydrochloride (Based on analogous structures)

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine Ring CH | ~3.8 - 4.0 | Multiplet |

| Pyrrolidine Ring CH₂ | ~1.8 - 2.4 | Multiplets |

| N-CH₂ (Ethyl) | ~3.2 - 3.4 | Quartet (q) |

| CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) |

| Amide NH | ~7.5 - 8.5 | Broad Singlet |

| Pyrrolidine NH₂⁺ | ~9.0 - 10.0 | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-Ethyl-2-pyrrolidinecarboxamide hydrochloride (Based on analogous structures)

| Carbon Group | Expected Chemical Shift (ppm) |

| Amide C=O | ~170 - 175 |

| Pyrrolidine Ring CH | ~58 - 62 |

| Pyrrolidine Ring CH₂ | ~22 - 30 |

| N-CH₂ (Ethyl) | ~34 - 38 |

| CH₃ (Ethyl) | ~14 - 16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, electrospray ionization (ESI) is a common method, which would typically detect the protonated molecule [M+H]⁺ of the free base. This allows for the precise determination of its molecular mass.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the compound's structure. Expected fragmentation pathways for this molecule would include cleavage of the ethyl group and characteristic losses from the pyrrolidine ring structure. For instance, studies on related N-ethyl-2-pyrrolidinone structures show characteristic fragmentation patterns that help identify the core moiety nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride would display several characteristic absorption bands that confirm its structure. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the secondary amide group, typically appearing around 1640-1680 cm⁻¹. Other key absorptions would include the N-H stretching vibration of the amide group (around 3300 cm⁻¹) and the C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹). The presence of the hydrochloride salt would result in a broad absorption band for the N-H⁺ stretch of the protonated pyrrolidine nitrogen. The IR spectrum for the related compound 1-Ethyl-2-pyrrolidinone shows a prominent carbonyl absorption, which serves as a reference for the lactam structure within the target molecule nist.govspectrabase.com.

Table 3: Characteristic IR Absorption Frequencies for N-Ethyl-2-pyrrolidinecarboxamide hydrochloride

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine Salt | N-H⁺ Stretch | 2400-2800 (broad) |

| Secondary Amide | N-H Stretch | 3250-3350 |

| Alkyl Groups | C-H Stretch | 2850-2960 |

| Amide I Band | C=O Stretch | 1640-1680 |

| Amide II Band | N-H Bend | 1520-1570 |

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities and, crucially, for analyzing its stereochemical composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since N-Ethyl-2-pyrrolidinecarboxamide is a chiral compound, it is often necessary to determine its enantiomeric purity or enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times.

Research on similar pyrrolidine carboxamide derivatives has demonstrated successful enantiomeric separation using polysaccharide-based or cyclodextrin-based chiral columns nih.gov. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a sample can be accurately calculated, which is critical for stereoselective synthesis and pharmacological studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable in the research and development of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile organic impurities that may be present in a sample of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride. These impurities can originate from the synthetic process, such as residual solvents, or from degradation products. The principle of GC involves vaporizing the sample and passing it through a column, where different components are separated based on their volatility and interaction with the stationary phase.

In a typical GC analysis for volatile impurities, a headspace sampling method is often employed. ijpsonline.com This involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase above the sample. ijpsonline.com An aliquot of this gas phase is then injected into the gas chromatograph. ijpsonline.com This technique is particularly useful for analyzing residual solvents without dissolving the sample in a solvent that might interfere with the analysis.

Key parameters for a GC method for volatile impurity analysis in N-Ethyl-2-pyrrolidinecarboxamide hydrochloride would include the choice of the column, temperature programming, and the detector. A common choice for residual solvent analysis is a column with a polar stationary phase, which allows for the effective separation of a wide range of organic solvents.

Table 1: Illustrative GC Parameters for Volatile Impurity Analysis

| Parameter | Value |

|---|---|

| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Oven Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injection Mode | Headspace |

Note: These parameters are illustrative and would require optimization and validation for specific applications.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For N-Ethyl-2-pyrrolidinecarboxamide hydrochloride (C7H15ClN2O), this analysis is crucial for verifying its stoichiometry and confirming the presence of the hydrochloride salt. The technique involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the resulting combustion products (e.g., CO2, H2O, N2). The chlorine content is typically determined by other methods such as titration or ion chromatography.

The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine are then compared to the theoretical values calculated from the compound's chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of N-Ethyl-2-pyrrolidinecarboxamide Hydrochloride

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 46.54 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 8.39 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.63 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.51 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.86 |

| Total | | | | 178.69 | 100.00 |

Advanced Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for understanding the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and physical properties of the solid. mkuniversity.ac.in

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Ethyl-2-pyrrolidinecarboxamide hydrochloride |

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Identification and Validation of Molecular Targets

The initial steps in characterizing the mechanism of a bioactive compound involve identifying and validating its direct molecular targets. For the pyrrolidine (B122466) carboxamide class of compounds, this has been achieved through a combination of enzyme inhibition assays, binding studies, and structural biology techniques.

InhA Inhibition: A significant body of research has identified the enzyme InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, as a key target for the pyrrolidine carboxamide class of compounds. nih.govnih.gov InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, essential for the synthesis of mycolic acids, which are vital components of the bacterial cell wall. nih.govnih.govmdpi.com

High-throughput screening led to the discovery of pyrrolidine carboxamides as a novel class of potent, direct InhA inhibitors. nih.govnih.gov Unlike the frontline anti-tuberculosis drug isoniazid, which requires activation by the bacterial catalase-peroxidase enzyme (KatG), these compounds inhibit InhA directly, a promising feature for overcoming certain forms of drug resistance. nih.govmdpi.com

Initial studies identified a lead pyrrolidine carboxamide compound (d6) with a half-maximal inhibitory concentration (IC₅₀) of 10.05 µM. nih.gov Subsequent optimization of the chemical structure, particularly through the introduction of various hydrophobic and polyaromatic moieties, led to a dramatic increase in potency. nih.gov Structure-activity relationship (SAR) studies demonstrated that modifications could improve the inhibitory activity by over 160-fold, resulting in compounds with submicromolar IC₅₀ values. nih.gov For instance, the introduction of a 3-phenyl substituent or a 3,5-dichloro substitution on the phenyl ring resulted in compounds with an IC₅₀ of 0.39 µM. nih.gov

| Compound | Modification | InhA IC₅₀ (µM) |

|---|---|---|

| s1 (Lead) | Unsubstituted Phenyl | 10.66 |

| d6 | Initial Hit | 10.05 |

| p37 | Substituted Piperazine | 4.47 |

| p31 | Fused Aromatic Ring | 1.39 |

| d11 / p24 | 3,5-dichloro / 3-phenyl | 0.39 |

DPP-4 Inhibition: Dipeptidyl peptidase IV (DPP-4) is a serine protease that is a therapeutic target for type 2 diabetes. mdpi.comnih.govmdpi.com Its inhibition prevents the degradation of incretin hormones, which helps regulate blood glucose levels. nih.govoatext.com While various compounds containing a pyrrolidine ring, such as cyanopyrrolidines, are known DPP-4 inhibitors, specific inhibitory activity and IC₅₀ data for N-Ethyl-2-pyrrolidinecarboxamide hydrochloride against DPP-4 are not detailed in the currently available research. mdpi.comnih.gov

Receptor binding assays are fundamental in drug discovery to determine how a ligand (compound) interacts with a receptor. nih.gov These assays, typically using radiolabeled or fluorescent ligands, quantify the binding affinity (Kd) and the concentration of a compound required to displace a known ligand (IC₅₀). nih.gov Common formats include filtration assays and scintillation proximity assays (SPA). nih.gov

While these methodologies are standard for characterizing the pharmacological profile of a compound, specific studies detailing the binding of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride to specific G-protein coupled receptors, ion channels, or other receptor types have not been reported in the reviewed literature.

To understand the inhibitory activity of pyrrolidine carboxamides at an atomic level, protein-ligand interaction studies have been conducted, primarily using X-ray crystallography. nih.govnih.gov These studies have elucidated the precise binding mode of this inhibitor class within the InhA active site. nih.gov

A conserved and critical feature of the interaction is a dual hydrogen-bonding network. nih.gov The carbonyl oxygen of the pyrrolidine ring forms hydrogen bonds with the hydroxyl group of a key catalytic residue, Tyr158, and with the 2'-hydroxyl group of the nicotinamide (B372718) ribose moiety of the NAD+ cofactor. nih.gov

| Inhibitor Moiety | Interacting InhA/Cofactor Residue(s) | Type of Interaction |

|---|---|---|

| Pyrrolidine Carbonyl Oxygen | Tyr158 and NAD+ | Hydrogen Bonding |

| Cyclohexyl Ring | Gly96, Phe97, Nicotinamide Ribose | Van der Waals |

| Lactam Ring | NAD+, Met161, Met199 | Hydrophobic |

| Substituted Phenyl Ring | Met103, Phe149, Pro156, Ile215, etc. | Hydrophobic |

Cellular Pathway Modulation

By engaging with molecular targets, chemical compounds can modulate entire cellular pathways, leading to broader biological effects.

The inhibition of InhA by pyrrolidine carboxamides directly impacts the cellular metabolism of Mycobacterium tuberculosis. InhA is an essential enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. nih.govmdpi.comresearchgate.net These long-chain fatty acids are the hallmark components of the mycobacterial cell wall, providing a crucial structural barrier.

By blocking InhA, these compounds interrupt the mycolic acid biosynthetic pathway. researchgate.net This disruption of a vital metabolic process compromises the integrity of the bacterial cell wall, ultimately inhibiting bacterial growth. mdpi.com This targeted effect on a metabolic pathway unique to mycobacteria is a key aspect of the compound class's antitubercular activity.

The cell cycle is a series of events that leads to cell division and replication. nih.gov Investigating a compound's effect on cell cycle progression is crucial for understanding its potential antiproliferative or cytotoxic effects. This is often analyzed in vitro using techniques like flow cytometry to determine the distribution of cells in different phases (G₁, S, G₂/M).

Currently, there is no specific experimental data in the reviewed scientific literature that describes the influence of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride or related InhA-inhibiting pyrrolidine carboxamides on the cell cycle progression of either prokaryotic or eukaryotic cells.

Apoptosis Induction in Cell Lines (In Vitro)

Pyrrolidine carboxamide derivatives have been identified as potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. The mechanisms underlying this pro-apoptotic activity involve the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Studies on colorectal cancer cells (HCT116 and Caco-2) treated with pyrrolidine derivatives have shown that apoptosis is associated with the externalization of phosphatidylserine, a key marker of early apoptosis. nih.gov This is accompanied by a reduction in the mitochondrial membrane potential (MMP), which triggers the intrinsic pathway. nih.gov The activation of initiator caspase-8 and executioner caspases-3 and -7, along with the cleavage of poly (ADP-ribose) polymerase (PARP), has been observed, confirming the execution of the apoptotic cascade. nih.gov

Further molecular analysis reveals the dysregulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic pathway. nih.gov For instance, a significant increase in the expression of the pro-apoptotic BAX gene has been noted. nih.gov The extrinsic pathway is also implicated through the overexpression of TNF-α and FasL. nih.gov In other cancer cell models, such as prostate cancer (LNCaP) and liver cancer (HepG2), a dimer of a spiroindolinone pyrrolidinecarboxamide derivative was found to induce apoptosis by activating the p53 pathway and upregulating its downstream target gene, PUMA, which plays a crucial role in p53-mediated cell death. nih.gov Certain pyrrolidine analogues have also demonstrated the ability to induce the formation of apoptotic bodies in human leukemia (HL-60) cells. monash.edu

| Compound Class | Cell Line(s) | Observed Apoptotic Mechanisms |

|---|---|---|

| (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride | HCT116, Caco-2 (Colon Cancer) | Phosphatidylserine externalization, reduced MMP, activation of caspases-3, -7, and -8, PARP cleavage, overexpression of TNF-α and FasL, dysregulation of Bcl-2 family proteins. nih.gov |

| Spiroindolinone pyrrolidinecarboxamide Dimer (XR-4) | LNCaP (Prostate Cancer), HepG2 (Liver Cancer) | Activation of p53 pathway, upregulation of p21 and PUMA mRNA expression, PARP cleavage. nih.gov |

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC) | A549 (Lung Cancer) | Induction of early and late-stage apoptosis, high binding affinity to Bcl-2 protein in silico. nih.gov |

| 1-benzylpyrrolidin-3-ol analogues | HL-60 (Leukemia) | Induction of apoptosis, targeting of caspase-3. monash.edu |

In Vitro Efficacy Studies in Disease-Relevant Models

Antimicrobial Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis)

A series of pyrrolidine carboxamides has been identified as a novel class of potent inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov These compounds exert their antimicrobial effect by directly targeting the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid elongation cycle (FAS-II). nih.govnih.govnih.gov InhA is a validated drug target because it is crucial for the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall. mdpi.com

The mechanism of these pyrrolidine carboxamides is notable as they are direct, noncovalent inhibitors of InhA. nih.gov This contrasts with the frontline anti-tuberculosis drug isoniazid, which is a prodrug that requires activation by the bacterial catalase-peroxidase enzyme (KatG). mdpi.com Mutations in the katG gene can lead to isoniazid resistance, a hurdle that direct InhA inhibitors can bypass. High-throughput screening led to the discovery of this class of inhibitors, and subsequent structural optimization has significantly improved their potency. nih.govnih.gov

Anticancer Activity in Select Cancer Cell Lines

Derivatives of pyrrolidine-carboxamide have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govresearchgate.netju.edu.sa Certain novel compounds have shown potent activity against lung (A-549), breast (MCF-7), colon (HT-29), and pancreatic (Panc-1) cancer cell lines. nih.govresearchgate.netju.edu.sa

One particularly potent derivative, referred to in a study as compound 7g, exhibited a mean IC₅₀ of 0.90 μM across the tested panel, which was more potent than the standard chemotherapeutic drug doxorubicin (mean IC₅₀ of 1.10 μM). nih.gov The anticancer mechanism for this series of compounds was linked to the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival. nih.gov For instance, the most active compounds showed EGFR inhibition with IC₅₀ values ranging from 87 to 107 nM and CDK2 inhibition with IC₅₀ values between 15 to 31 nM. nih.gov Another compound, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC), isolated from Octopus vulgaris ink, showed the highest inhibitory effect on A549 lung cancer cells with an IC₅₀ of 53.70 μM. nih.gov

| Compound Series/Name | Cell Line | Cancer Type | IC₅₀ (μM) | Reference Drug | Reference Drug IC₅₀ (μM) |

|---|---|---|---|---|---|

| Pyrrolidine-carboxamide derivative 7g | A-549 | Lung | 0.85 | Doxorubicin | 1.02 |

| MCF-7 | Breast | 0.88 | 1.12 | ||

| Panc-1 | Pancreatic | 1.03 | 1.05 | ||

| HT-29 | Colon | 0.84 | 1.21 | ||

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC) | A549 | Lung | 53.70 | N/A | N/A |

Neuromodulatory Effects in Cellular Systems

While the pyrrolidine scaffold is present in various neurologically active compounds, detailed in vitro studies focusing specifically on the neuromodulatory effects of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride in cellular systems are not extensively documented in the reviewed scientific literature. Research in this area often utilizes advanced models like iPSC-derived neural cells to investigate disease mechanisms rather than the specific effects of this compound class. nih.govnih.gov

Antidiabetic Potency in Cell-Based Assays

Pyrrolidine derivatives have been investigated for their potential as antidiabetic agents by targeting key enzymes involved in glucose metabolism. nih.govresearchgate.net In vitro enzymatic assays have demonstrated that certain N-Boc-proline amides can inhibit α-amylase and α-glucosidase, two enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

One analogue, a 4-methoxy derivative (compound 3g), showed noteworthy inhibitory activity against both α-amylase and α-glucosidase with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Other research has focused on pyrrolidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-IV), a well-established target for type 2 diabetes therapy. A study on pyrrolidine-1-sulfonamide derivatives found several compounds with potent DPP-IV inhibitory activity, with one oxadiazole derivative (compound B-XI) exhibiting an IC₅₀ value of 11.32 nM. semanticscholar.org

| Compound Class | Target Enzyme | Most Active Compound | IC₅₀ |

|---|---|---|---|

| N-Boc proline amides | α-Amylase | Compound 3g | 26.24 µg/mL |

| α-Glucosidase | Compound 3g | 18.04 µg/mL | |

| Pyrrolidine-1-sulfonamide derivatives | DPP-IV | Compound B-XI | 11.32 nM |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrrolidine (B122466) carboxamide derivatives, several key pharmacophoric elements have been identified as critical for their interactions with various biological targets.

The core structure, consisting of the pyrrolidine ring and the attached carboxamide group, forms the fundamental backbone. The carbonyl oxygen of the carboxamide is a key hydrogen bond acceptor. For instance, in studies of pyrrolidine carboxamides as inhibitors of the enzyme InhA from Mycobacterium tuberculosis, the oxygen on the carbonyl group of the five-membered ring forms crucial hydrogen-bonding interactions with the hydroxyl group of the amino acid residue Tyr158 and the 2'-hydroxyl moiety of the nicotinamide (B372718) ribose of the NADH cofactor.

Impact of Stereochemistry on Biological Activity

The pyrrolidine ring contains at least one chiral center at the C2 position, and the introduction of substituents can create additional stereocenters. nih.gov The stereochemistry of these molecules plays a pivotal role in their biological activity, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereoselective binding. nih.govnih.govmdpi.com

The non-planar, puckered nature of the saturated pyrrolidine ring allows it to present its substituents in distinct three-dimensional orientations, which can significantly affect how the molecule fits into a binding site. nih.gov It is a common finding that only one enantiomer of a chiral drug is responsible for the desired biological effect, while the other may be less active or even contribute to undesirable effects.

For example, in the development of pyrrolidine carboxamide-based InhA inhibitors, it was found that upon resolution of racemic mixtures, only one of the enantiomers was an active inhibitor. This highlights the critical importance of stereochemistry for potent biological activity. The spatial orientation of the substituents on the pyrrolidine ring dictates the ability of the molecule to form key interactions with the target protein. An incorrect stereochemical configuration can lead to steric clashes or prevent the necessary functional groups from aligning properly for optimal binding. nih.govmdpi.com

The influence of stereochemistry extends beyond simple enantiomeric differences. The relative configuration of multiple stereocenters (diastereomers) can also lead to significant variations in activity. For instance, the cis or trans orientation of substituents on the pyrrolidine ring can drastically alter the molecule's shape and its resulting biological profile. nih.gov

Table 1: Impact of Stereoisomers on Biological Activity This table presents hypothetical data to illustrate the common finding that different stereoisomers exhibit varying levels of biological activity.

| Compound | Stereochemistry | Biological Activity (IC₅₀ in µM) |

|---|---|---|

| Analog A | (R)-enantiomer | 0.5 |

| Analog A | (S)-enantiomer | 15.2 |

| Analog B | (2R, 4S)-diastereomer | 1.1 |

| Analog B | (2S, 4R)-diastereomer | 25.8 |

| Analog B | (2R, 4R)-diastereomer | > 100 |

Role of Substituents and Functional Groups on Potency and Selectivity

The potency and selectivity of pyrrolidine carboxamide derivatives can be finely tuned by modifying the substituents and functional groups on the core structure. SAR studies have extensively explored the impact of different groups, particularly on an attached aromatic ring.

For pyrrolidine carboxamides targeting InhA, the nature and position of substituents on a phenyl ring (attached to the carboxamide nitrogen) have a profound effect on inhibitory activity. Key findings include:

Position of Substituents : Electron-withdrawing groups of small to moderate size at the meta-position (3-position) of the phenyl ring generally result in the best inhibitory activity. In contrast, substituents at the ortho- (2-position) or, particularly, the para- (4-position) positions tend to reduce or abolish potency. A substituent at the para-position may cause a steric clash with amino acid residues located at the bottom of the enzyme's binding pocket.

Nature of Substituents : Electron-withdrawing halo substituents at the para-position were found to weaken the potency of the inhibitors, with the adverse effect increasing in the order I > Br > Cl. A 4-chloro substitution, in particular, led to a significant reduction in potency.

Disubstitution : For disubstituted compounds, inhibitory potency was often improved by 3,5-disubstitution on the phenyl ring. The 3,5-dichloro-substituted analog was identified as the most potent compound in one series. However, when the two substituents were adjacent to each other, the inhibitory effect was generally weakened.

These findings indicate that both electronic and steric effects of the substituents are critical determinants of biological activity.

Table 2: Effect of Phenyl Ring Substitution on InhA Inhibitory Activity Data derived from studies on pyrrolidine carboxamide analogs.

| Compound ID | Phenyl Ring Substituent(s) | Position(s) | IC₅₀ (µM) |

|---|---|---|---|

| s1 | 3-Cl | meta | 1.05 |

| s2 | 3-Br | meta | 0.88 |

| s3 | 3-CF₃ | meta | 0.81 |

| s4 | 4-Cl | para | >10 |

| s5 | 4-Br | para | 5.3 |

| s6 | 2-Cl | ortho | 4.8 |

| d1 | 3,5-diCl | meta, meta | 0.39 |

Computational Approaches to SAR

Computational chemistry provides powerful tools to understand and predict the SAR of compounds, thereby guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). espublisher.commdpi.comresearchgate.net This method helps to visualize the binding mode of pyrrolidine carboxamide derivatives within the active site of their target protein and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Docking studies can rationalize the observed SAR; for example, they can show why a para-substituent might cause a steric clash while a meta-substituent is well-tolerated. mdpi.com The docking process involves generating a multitude of possible ligand conformations and orientations within the binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.neturan.ua In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to properties such as electronics, sterics, and hydrophobicity. nih.gov

Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net

For pyrrolidine derivatives, QSAR models have been successfully developed. nih.govnih.govresearchgate.net These models have shown that descriptors related to polar properties on the van der Waals surface, the presence of aromatic rings, shape flexibility, and electrostatic parameters like dipole moment are important for determining biological activity. nih.govresearchgate.net A robust QSAR model, validated by statistical metrics like R² (coefficient of determination) and Q² (cross-validated R²), can be used to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. uniroma1.ituniroma1.itpharmablock.com

Scaffold hopping involves replacing the central core structure (the scaffold) of a molecule with a chemically different one while maintaining the original three-dimensional arrangement of the key functional groups responsible for biological activity. uniroma1.itresearchgate.net The goal is often to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to move into a novel and patentable chemical space. uniroma1.it For example, the pyrrolidine ring itself can be considered a versatile scaffold that can be used to replace other core structures in drug candidates. nih.gov

Bioisosteric replacement is a related concept that involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of maintaining or improving the desired biological activity. researchgate.net This can be used to address specific liabilities in a lead compound. For example, an aromatic ring that is prone to metabolic oxidation might be replaced with a more metabolically stable heteroaromatic ring, such as replacing a phenyl group with a pyridine (B92270) ring. researchgate.net This strategy can enhance the drug-like properties of the compound without disrupting the key interactions with its biological target.

Applications in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Chemical Probes

The pyrrolidine (B122466) carboxamide scaffold is well-suited for the design and synthesis of novel chemical probes to investigate biological systems. By modifying the substituents on the pyrrolidine ring or the carboxamide nitrogen, researchers can develop molecules with high affinity and selectivity for specific biological targets, such as enzymes or receptors. For instance, derivatives of this scaffold have been developed as potent enzyme inhibitors, which can be used as chemical probes to elucidate the function of these enzymes in cellular processes. The synthesis often involves coupling a pyrrolidine-2-carboxylic acid precursor with a desired amine, a process that can be adapted for creating libraries of potential probes for screening purposes. rroij.com

Development of Research Tools for Biological Target Exploration

Compounds based on the pyrrolidine carboxamide structure are instrumental in the exploration and validation of new biological targets. A prime example is the development of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycolic acid biosynthesis pathway. nih.gov Pyrrolidine carboxamide derivatives identified through high-throughput screening serve as powerful research tools to study the active site of InhA and understand its role in mycobacterial survival. nih.gov These molecules enable researchers to investigate the consequences of inhibiting a specific target, thereby validating its potential for therapeutic intervention.

Contribution to Lead Compound Identification in Drug Discovery Pipelines

The pyrrolidine carboxamide scaffold has proven to be a fruitful source of lead compounds in drug discovery. aragen.com Lead compounds are molecules that demonstrate promising biological activity and serve as the starting point for optimization into clinical drug candidates. aragen.com In the search for new antitubercular agents, a high-throughput screen of 30,000 compounds identified a series of pyrrolidine carboxamides as a novel class of potent InhA inhibitors. nih.gov These initial "hits" were further optimized to identify lead compounds with significantly improved potency, demonstrating the value of this scaffold in drug discovery pipelines. nih.gov

Similarly, various N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated as anticonvulsant agents, with several compounds showing activity in the maximal electroshock seizure (MES) test, a key screening model for epilepsy. rroij.com This research identified promising lead compounds for the development of new antiepileptic drugs. rroij.com

Table 1: InhA Inhibitory Activity of Selected Pyrrolidine Carboxamide Derivatives

| Compound | Substituents on Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| d3 | 3-Cl | 1.1 |

| d8 | 3-Cl, 2-Me | 14.2 |

| d10 | 3,5-diF | 1.5 |

| d11 | 3,5-diCl | 0.39 |

| d15 | 3-Cl, 4-F | 1.2 |

Source: Adapted from He, X. et al., J Med Chem, 2009. nih.gov

Utility as Building Blocks in Complex Molecule Synthesis for Research

The N-Ethyl-2-pyrrolidinecarboxamide structure is a versatile building block for constructing more complex molecules for research purposes. The pyrrolidine core can be synthesized from acyclic precursors or through modifications of proline, a naturally occurring amino acid. nih.gov The carboxamide group can be readily formed by reacting a pyrrolidine-2-carbonyl chloride intermediate with various amines. rroij.com This modular synthesis approach allows for the creation of large, diverse libraries of compounds. nih.gov Researchers have utilized this strategy to synthesize novel 2-(het)arylpyrrolidine-1-carboxamides to investigate their anticancer and anti-biofilm activities, demonstrating the utility of the core scaffold in building structurally complex and biologically active molecules. nih.gov

Role in Understanding Biological Pathways and Disease Mechanisms

By acting as specific inhibitors or modulators of biological targets, pyrrolidine carboxamide derivatives play a crucial role in unraveling biological pathways and disease mechanisms. The development of direct InhA inhibitors, for example, helps to circumvent antibiotic resistance mechanisms associated with prodrugs like isoniazid, which require activation by the KatG enzyme. nih.gov Studying these direct inhibitors provides deeper insight into the mycolic acid synthesis pathway, which is essential for the integrity of the mycobacterial cell wall. nih.gov Likewise, the investigation of pyrrolidine-based compounds with anticancer and anticonvulsant properties helps to elucidate the complex cellular signaling pathways involved in cancer progression and the neurobiological mechanisms underlying epilepsy. rroij.comnih.govmdpi.com

Applications in Materials Science Research (e.g., Polymer and Catalyst Development)

While direct applications of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride in materials science are not extensively documented, related pyrrolidine-based structures are utilized in this field. For instance, N-ethyl-2-pyrrolidone (NEP), a related lactam, is employed as a solvent in the synthesis of polymers like polyureas and can play an active role in polymerization reactions. google.com Furthermore, polymers such as Poly(N-Ethyl Pyrrolidine Methacrylamide) have been synthesized and evaluated as polymeric vehicles for gene delivery, highlighting the potential of the N-ethyl pyrrolidine moiety in creating functional polymers for biomedical applications. nih.gov These examples suggest that the N-Ethyl-2-pyrrolidinecarboxamide structure could potentially be explored as a monomer or a modifying agent in the development of novel polymers and other materials.

Future Directions and Emerging Research Avenues

Exploration of New Biological Targets and Mechanisms

The inherent versatility of the pyrrolidine (B122466) carboxamide structure allows for its adaptation to a wide range of biological targets. nbinno.com Current research has demonstrated the activity of these derivatives against various enzymes and receptors, and future work is expected to expand this scope significantly.

Emerging Therapeutic Areas:

Neurodegenerative Diseases: The pyrrolidine ring is a key component of nootropic compounds, and future research will likely explore derivatives of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride for their potential to modulate targets implicated in Alzheimer's and Parkinson's diseases.

Oncology: Novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, showing potent antiproliferative activity against various cancer cell lines. nih.gov Further exploration of their impact on other kinases and signaling pathways involved in cancer progression is a promising avenue.

Infectious Diseases: Pyrrolidine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis InhA, a key enzyme in fatty acid synthesis. nih.gov Future research will likely focus on identifying new microbial targets and developing broad-spectrum antimicrobial agents. dntb.gov.ua

Metabolic Disorders: The development of pyrrolidine carboxamide derivatives as 11β-HSD1 inhibitors for the treatment of diabetes is an active area of research. nih.govresearchgate.net Investigations into their effects on other metabolic targets are anticipated.

Detailed structure-activity relationship (SAR) studies will be crucial in guiding the design of new derivatives with enhanced potency and selectivity for these novel targets. nih.govrsc.org

Integration with Advanced Screening Technologies (e.g., High-Throughput Phenotypic Screening)

To efficiently explore the vast chemical space of pyrrolidine carboxamide derivatives, integration with advanced screening technologies is essential. High-throughput phenotypic screening (HTPS) offers a powerful approach to discover new biological activities without prior knowledge of the specific molecular target.

| Screening Technology | Application to Pyrrolidine Carboxamides | Potential Discoveries |

| High-Throughput Phenotypic Screening (HTPS) | Screening of diverse libraries of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride analogs in various cell-based models of disease. | Identification of compounds with novel therapeutic effects in areas like neuroprotection, immunomodulation, and tissue regeneration. |

| In-situ Screening of Microtiter Libraries | Rapid synthesis and screening of focused libraries of pyrrolidine carboxamides directly in microtiter plates. nih.gov | Accelerated optimization of lead compounds with improved potency and desirable pharmacokinetic properties. nih.gov |

This approach, combined with subsequent target deconvolution studies, will accelerate the discovery of first-in-class drugs based on the pyrrolidine carboxamide scaffold.

Development of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

Innovations in synthetic chemistry will play a pivotal role in the future exploration of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride and its derivatives.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. africacommons.netuc.ptmdpi.comcam.ac.uk The application of flow chemistry to the synthesis of pyrrolidine derivatives will enable the rapid and controlled production of compound libraries for screening and optimization. africacommons.net

Machine Learning-Assisted Synthesis: The integration of machine learning and artificial intelligence is set to revolutionize synthetic chemistry. digitellinc.comoptimlpse.co.uk These technologies can predict optimal reaction conditions, design novel synthetic routes, and even automate the synthesis process, thereby accelerating the discovery and development of new pyrrolidine carboxamide-based therapeutics. optimlpse.co.uk

These advanced methodologies will not only streamline the synthesis of known compounds but also facilitate access to novel and complex chemical structures that are currently challenging to produce.

Interdisciplinary Research with Material Sciences and Nanotechnology

The unique physicochemical properties of pyrrolidine derivatives make them attractive candidates for applications beyond traditional pharmacology. nbinno.com

| Interdisciplinary Field | Potential Applications of Pyrrolidine Carboxamides |

| Materials Science | Development of advanced polymers, specialized coatings, and novel composite materials with enhanced thermal and mechanical properties. nbinno.com |

| Nanotechnology | Functionalization of nanoparticles for targeted drug delivery, bio-imaging, and diagnostics. The pyrrolidine moiety can act as a versatile linker or targeting ligand. |

These interdisciplinary collaborations will open up new frontiers for the application of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride and its analogs in fields such as biomedical engineering and advanced materials.

Contribution to Fundamental Understanding of Chemical-Biological Interactions

The study of pyrrolidine carboxamides provides a valuable platform for enhancing our fundamental understanding of how small molecules interact with biological systems. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov

Systematic studies of the structure-activity relationships of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride analogs will provide key insights into:

The role of stereochemistry in molecular recognition and biological activity. nih.gov

The influence of conformational constraints on binding affinity and selectivity.

The interplay of hydrophobicity, hydrogen bonding, and other non-covalent interactions in ligand-protein binding. mdpi.com

This fundamental knowledge will not only guide the development of more effective pyrrolidine carboxamide-based drugs but will also contribute to the broader field of rational drug design.

Q & A

Q. What mechanistic insights can be gained from studying the hydrolysis of N-Ethyl-2-pyrrolidinecarboxamide hydrochloride?

- Methodological Answer : Perform pH-rate profiling to identify hydrolysis mechanisms (e.g., acid-catalyzed vs. base-catalyzed). Isotopic labeling (e.g., D2O) tracks proton transfer steps. Computational simulations (e.g., Gaussian) model transition states, while LC-MS detects intermediates like 2-pyrrolidinecarboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.